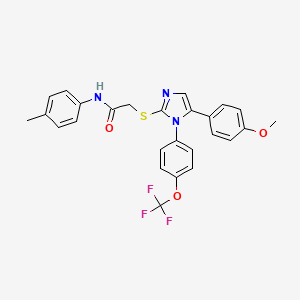
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22F3N3O3S and its molecular weight is 513.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
The compound, also known as 2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, is believed to interact with its targets through a mechanism involving electron donor–acceptor (EDA) complexes . This interaction can lead to an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s ability to undergo s-trifluoromethylation suggests it may influence pathways involving thiophenols .
Result of Action
The compound’s ability to undergo S-trifluoromethylation under photoredox catalyst-free conditions suggests it may have potential applications in the synthesis of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. In the case of this compound, visible light irradiation is a key environmental factor that enables its intramolecular SET reaction
Activité Biologique
The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H24F3N2O2S, with a molecular weight of approximately 455.52 g/mol. The structure features an imidazole ring, a thioether linkage, and various aromatic substituents that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety often interacts with enzymes, potentially acting as a competitive inhibitor. This interaction can modulate pathways involved in cell proliferation and apoptosis.
- Receptor Binding : The presence of the trifluoromethoxy group may enhance lipophilicity, facilitating the compound's ability to penetrate cell membranes and bind to specific receptors.
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A study on imidazole derivatives showed that they could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Mechanism : The compound may disrupt the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Study Findings : In vitro tests demonstrated that similar thioether-containing compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria .
- Potential Applications : These findings suggest that this compound could be developed as a novel antibiotic or as part of combination therapies against resistant bacterial strains.
Data Table: Summary of Biological Activities
Research Findings
A comprehensive review highlighted the pharmacological profiles of imidazole derivatives, noting their efficacy against multiple targets including:
- Antifungal : Exhibiting activity against Candida species.
- Antiviral : Some derivatives showed effectiveness against viral infections by inhibiting viral replication processes.
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O3S/c1-17-3-7-19(8-4-17)31-24(33)16-36-25-30-15-23(18-5-11-21(34-2)12-6-18)32(25)20-9-13-22(14-10-20)35-26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPXWTXRURUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














